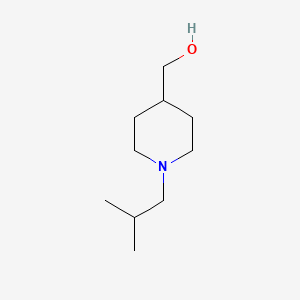

(1-Isobutylpiperidin-4-YL)methanol

Descripción

(1-Isobutylpiperidin-4-YL)methanol is a tertiary amine derivative featuring a piperidine ring substituted with an isobutyl group at the 1-position and a hydroxymethyl group at the 4-position. Evidence indicates its commercial availability (though discontinued) through suppliers like CymitQuimica, with product references and discontinued stock quantities noted .

Propiedades

IUPAC Name |

[1-(2-methylpropyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)7-11-5-3-10(8-12)4-6-11/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXAUSJVVABUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654835 | |

| Record name | [1-(2-Methylpropyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-25-0 | |

| Record name | [1-(2-Methylpropyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(1-Isobutylpiperidin-4-YL)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula for (1-Isobutylpiperidin-4-YL)methanol is , with a molecular weight of approximately 179.26 g/mol. The structure features a piperidine ring substituted with an isobutyl group and a hydroxymethyl group.

Biological Activity Overview

Research indicates that (1-Isobutylpiperidin-4-YL)methanol exhibits several biological activities, including:

- Antidepressant Effects : Studies suggest that this compound may influence neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels.

- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through the inhibition of neuroinflammatory pathways.

- Analgesic Activity : There are indications that it may possess analgesic properties, potentially through interactions with pain pathways in the central nervous system.

The exact mechanisms by which (1-Isobutylpiperidin-4-YL)methanol exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Interactions : The compound may act on various receptors, including adrenergic and serotonergic receptors, influencing mood and pain perception.

- Inhibition of Neuroinflammation : By modulating inflammatory responses in neural tissues, it may help protect against neurodegenerative conditions.

Case Studies

-

Antidepressant Activity :

- A study conducted on rodent models demonstrated that administration of (1-Isobutylpiperidin-4-YL)methanol resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.

-

Neuroprotective Effects :

- In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound reduced cell death and increased cell viability, suggesting a protective effect against oxidative damage.

-

Analgesic Properties :

- Behavioral assays indicated that (1-Isobutylpiperidin-4-YL)methanol significantly decreased pain responses in models of acute pain, supporting its potential use as an analgesic agent.

Data Tables

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The piperidine core is a common scaffold in medicinal chemistry. Key structural variations among similar compounds lie in the substituents at the 1- and 4-positions:

Key Observations :

- Lipophilicity: The isobutyl group in the target compound likely enhances lipophilicity compared to aromatic substituents (e.g., 4-aminophenyl in ), which may increase water solubility due to polar amine groups.

- Electronic Effects : Aromatic substituents (e.g., benzyl in ) introduce electron-withdrawing or donating effects, altering reactivity in nucleophilic or electrophilic reactions. For example, the benzyl group in could stabilize adjacent charges via resonance, unlike the purely alkyl isobutyl group.

- Steric Hindrance: The bulkier isobutyl group may hinder access to the piperidine nitrogen compared to smaller substituents like methyl or aminophenyl.

Physicochemical Properties

NMR Data Comparison :

- Target Compound : Specific shifts are unavailable, but analogous compounds (e.g., 1-benzyl derivatives in ) show aromatic proton resonances at δ 7.24–7.40 ppm and methylene groups near δ 3.6–3.8 ppm. The isobutyl group’s methyl protons would likely appear upfield (δ 0.8–1.5 ppm).

- Aromatic Derivatives: Compounds like [1-(4-aminophenyl)piperidin-4-YL]methanol may show downfield-shifted aromatic protons (δ 6.5–7.5 ppm) and amine-related broadening.

Solubility and Stability :

- The hydroxymethyl group enhances water solubility across all compounds, but aromatic amines (e.g., ) may form hydrochloride salts for improved solubility.

- Safety data for (1-benzyl-4-methylpiperidin-4-YL)methanol is unavailable, highlighting a research gap compared to well-documented compounds like those in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.